molecular formula C16H16O4 B14033336 2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde

2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14033336
M. Wt: 272.29 g/mol
InChI Key: PHGUEHGHYRAXBM-UHFFFAOYSA-N
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Description

2,4’,5-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound characterized by the presence of three methoxy groups and an aldehyde group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’,5-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of readily available raw materials and efficient reaction conditions is crucial. The methylation and formylation steps are carefully controlled to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,4’,5-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the methoxy groups under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4’,5-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4’,5-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2,5-dimethoxy-4-(4-methoxyphenyl)benzaldehyde

InChI

InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)14-9-15(19-2)12(10-17)8-16(14)20-3/h4-10H,1-3H3

InChI Key

PHGUEHGHYRAXBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C(=C2)OC)C=O)OC

Origin of Product

United States

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